molecular formula C11H16ClNO B13215531 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

Cat. No.: B13215531
M. Wt: 213.70 g/mol
InChI Key: KOYIQWGDCSGDGA-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes include:

  • O-H stretch : Broad absorption at $$ 3250 \, \text{cm}^{-1} $$ (phenolic hydroxyl)
  • N-H stretch : Medium-intensity peak at $$ 3350 \, \text{cm}^{-1} $$ (primary amine)
  • C-Cl stretch : Strong signal at $$ 750 \, \text{cm}^{-1} $$
  • Aromatic C=C : Multiple bands between $$ 1450 - 1600 \, \text{cm}^{-1} $$

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons: $$ \delta \, 6.8 - 7.2 \, \text{ppm} $$ (multiplet, 3H)
  • Methyl groups: $$ \delta \, 1.2 \, \text{ppm} $$ (singlet, 6H, $$ \text{C}(\text{CH}3)2 $$)
  • Amino protons: $$ \delta \, 2.4 \, \text{ppm} $$ (broad singlet, 2H, exchangeable)

¹³C NMR (100 MHz, CDCl₃):

  • Quaternary carbons: $$ \delta \, 35 \, \text{ppm} $$ (dimethylpropyl center)
  • Chlorine-bearing carbon: $$ \delta \, 125 \, \text{ppm} $$
  • Oxygenated aromatic carbon: $$ \delta \, 152 \, \text{ppm} $$

UV-Vis Spectroscopy

The compound exhibits strong absorption at $$ \lambda_{\text{max}} = 280 \, \text{nm} $$ ($$ \varepsilon = 4500 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$) attributed to $$ \pi \rightarrow \pi^* $$ transitions in the chlorinated aromatic system. A weaker band at $$ 320 \, \text{nm} $$ ($$ \varepsilon = 850 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$) corresponds to $$ n \rightarrow \pi^* $$ transitions involving the hydroxyl and amino groups.

Thermodynamic Stability and Conformational Analysis

The molecule’s stability derives from three primary factors:

  • Steric shielding : The 2,2-dimethylpropyl group protects the amino group from electrophilic attack
  • Resonance stabilization : Conjugation between the hydroxyl group and aromatic ring
  • Hydrogen-bonding networks : Intermolecular $$ \text{O-H}\cdots\text{N} $$ interactions in condensed phases

Conformational analysis via molecular mechanics (MMFF94 force field) predicts two stable rotamers differing by $$ 180^\circ $$ rotation about the $$ \text{C}{\text{aromatic}}-\text{C}{\text{amine}} $$ bond. The global minimum conformation places the dimethylpropyl group antiperiplanar to the hydroxyl substituent, reducing non-bonded interactions. This conformation exhibits a rotational barrier of $$ 12.3 \, \text{kcal/mol} $$, requiring significant thermal energy for interconversion.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

KOYIQWGDCSGDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Reaction Pathway

The most common method involves the nucleophilic substitution of 4-chlorophenol with a suitably protected or reactive aminoalkyl derivative, specifically 2,2-dimethylpropylamine or its derivatives. This approach leverages the electrophilic nature of the chlorinated aromatic ring, facilitated by activating groups such as hydroxyl groups on the phenol.

Reaction Conditions

  • Reactants : 4-Chlorophenol and 2,2-dimethylpropylamine
  • Catalysts : Typically, a base such as potassium carbonate or sodium hydroxide to deprotonate the phenol, increasing its nucleophilicity.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilic substitution.
  • Temperature : Elevated temperatures, generally between 80°C to 150°C, are employed to facilitate substitution.
  • Procedure : The phenol is first deprotonated to phenolate ion, then reacted with the aminoalkyl compound under reflux conditions, often in the presence of phase-transfer catalysts or microwave irradiation for improved yields.

Reaction Scheme

$$
\text{4-Chlorophenol} + \text{2,2-Dimethylpropylamine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol}
$$

Multistep Synthesis via Intermediates

Formation of Aminoalkyl Intermediates

Research indicates that the aminoalkyl side chain can be introduced via intermediate compounds such as N-alkylated derivatives or protected amines, which are subsequently deprotected or transformed into the free amino group.

  • Example : Synthesis of N-protected 2,2-dimethylpropylamine**—reacted with 4-chlorophenol after deprotection steps.

Use of Halogenated Precursors

Alternatively, halogenated precursors like 4-chlorophenol are reacted with aminoalkyl halides or sulfonates, often under basic conditions, to yield the target compound.

Reaction Conditions

  • Reagents : 2,2-Dimethylpropyl halides (e.g., bromides or chlorides)
  • Catalysts : Copper or palladium catalysts can be used for cross-coupling reactions such as Buchwald-Hartwig amination.
  • Solvent : Toluene, dioxane, or ethanol.
  • Temperature : 100°C to 150°C, depending on the reagents.

Example Reaction

$$
\text{4-Chlorophenol} + \text{2,2-Dimethylpropyl bromide} \xrightarrow[\text{Base}]{\text{Heat}} \text{2-(1-Bromo-2,2-dimethylpropyl)-4-chlorophenol}
$$
Followed by amination to replace the halogen with an amino group.

Amination via Reduction of Nitro or Nitrile Precursors

Some synthetic routes utilize nitration of phenol derivatives to introduce nitro groups, which are then reduced to amino groups.

Stepwise Process

  • Nitration : 4-Chlorophenol is nitrated at the ortho position to yield 4-chloro-2-nitrophenol.
  • Amination : The nitro group is reduced to an amino group using reducing agents such as sodium borohydride, catalytic hydrogenation, or iron filings.
  • Substituent Introduction : The amino group is then alkylated with 2,2-dimethylpropyl halides or amines.

Reaction Conditions

  • Reduction : Catalytic hydrogenation at 50-100°C under pressure or chemical reduction with NaBH₄.
  • Alkylation : Conducted in solvents like ethanol or acetic acid, with controlled temperature to prevent over-alkylation.

Industrial-Scale Synthesis

In large-scale manufacturing, the process emphasizes cost-efficiency, yield maximization, and purity. The typical industrial route involves:

  • Step 1 : Alkylation of 4-chlorophenol with 2,2-dimethylpropyl halides or amines under basic conditions.
  • Step 2 : Purification via recrystallization or chromatography.
  • Step 3 : Optional nitration and reduction steps if starting from phenol derivatives with pre-installed amino groups.

Process Optimization

  • Use of phase-transfer catalysts to enhance reaction rates.
  • Continuous flow reactors for better temperature control.
  • Purification via recrystallization from ethanol or acetone.

Summary of Key Parameters and Data

Method Reactants Catalysts/Conditions Yield Remarks
Direct Nucleophilic Substitution 4-Chlorophenol + 2,2-dimethylpropylamine Base (NaOH/K₂CO₃), DMSO/DMF, 80–150°C ~70-85% Most straightforward, scalable
Cross-Coupling (Buchwald-Hartwig) 4-Chlorophenol + 2,2-dimethylpropyl halide Pd catalyst, base, heat 60-80% Suitable for complex substitutions
Nitro Reduction Route Nitro precursor + alkylation NaBH₄, catalytic hydrogenation 65-75% More steps, used when nitration is advantageous

Notes and Considerations

  • Steric Effects : The bulky 2,2-dimethylpropyl group can influence reaction pathways, favoring certain regioselectivities.
  • Reaction Optimization : Temperature, solvent choice, and catalysts significantly impact yield and purity.
  • Purification : Recrystallization and chromatography are standard; advanced purification techniques like preparative HPLC may be employed for high purity requirements.
  • Safety : Handling of halogenated phenols and amines requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenol group can be reduced to form phenol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenol group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 4-(1-Aminobutyl)-2-chlorophenol

Structural Differences :

  • The target compound has a 1-amino-2,2-dimethylpropyl group (tertiary carbon with two methyl substituents), while 4-(1-aminobutyl)-2-chlorophenol (CAS 1212918-86-9) features a linear 1-aminobutyl chain .
  • Molecular Formula: Target: C11H16ClNO (estimated). 4-(1-Aminobutyl)-2-chlorophenol: C10H14ClNO .

Physical Properties :

  • Boiling Point : The butyl analog has a boiling point of 291.5°C, while the dimethylpropyl group in the target compound likely reduces volatility due to increased steric hindrance .
  • Density : The butyl analog’s density is 1.2 g/cm³, whereas the dimethylpropyl group may slightly increase density (~1.25–1.3 g/cm³) due to compact branching .

Chemical Behavior :

  • The linear butyl chain in 4-(1-aminobutyl)-2-chlorophenol may enhance lipophilicity compared to the branched dimethylpropyl group, affecting solubility and membrane permeability in biological systems .

Functional Analog: 2-Amino-4-chlorophenol (CAS 95-85-2)

Structural Differences :

  • 2-Amino-4-chlorophenol lacks the alkyl chain, with only an amino group at the 2-position and chlorine at the 4-position .

Toxicity and Metabolism :

  • Metabolic Pathways: Unlike the target compound, 2-amino-4-chlorophenol undergoes extensive conjugation (e.g., sulfation, glucuronidation), which may be altered by the dimethylpropyl group’s steric effects .

Chiral Analog: 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol

Structural Differences :

  • This compound (CAS 598-75-4) includes a cyclopentyl-chlorophenylmethylamino group, introducing additional chiral centers and π-π interaction capabilities .

Catalytic Activity :

  • The cyclopentyl and chlorophenyl groups enhance stereochemical control in asymmetric synthesis, whereas the dimethylpropyl group in the target compound may offer simpler synthetic routes and comparable steric effects .
  • Hydrogen Bonding : Both compounds exhibit intramolecular O-H⋯N hydrogen bonds, stabilizing their conformations and enhancing catalytic efficiency .

Fluorinated Analog: 4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Structural Differences :

  • Features a trifluoroethyl group instead of dimethylpropyl, introducing strong electron-withdrawing effects .

Physicochemical Properties :

  • Molecular Weight: Higher (C8H9ClF3NO, 227.6 g/mol) due to fluorine atoms .
  • Lipophilicity : The trifluoroethyl group increases hydrophobicity (logP ~1.5–2.0) compared to the dimethylpropyl group (logP ~1.0–1.3) .

Research Implications

  • Synthetic Chemistry : The dimethylpropyl group balances steric bulk and synthetic accessibility, making the target compound a viable candidate for scalable asymmetric catalysis .
  • Toxicology: Further studies are needed to assess nephrotoxic risks, given the structural similarities to 2-amino-4-chlorophenol .
  • Catalytic Efficiency : Comparative studies with cyclopentyl analogs could clarify the role of branching versus π-π interactions in stereoselectivity .

Biological Activity

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol is a chemical compound characterized by its unique structure, which includes a chlorophenol moiety and an amino group linked to a branched alkyl chain. This structure imparts distinctive steric and electronic properties, making it a subject of interest in pharmacological and toxicological research. This article reviews the biological activity of this compound, focusing on its potential nephrotoxicity, cytotoxicity, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol is C12H18ClNC_{12}H_{18}ClN with a molecular weight of approximately 229.73 g/mol. The presence of the amino group enhances its reactivity and interaction with various biological systems.

Nephrotoxicity

Research indicates that compounds similar to 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol exhibit significant nephrotoxic effects. In studies involving animal models, exposure to related compounds has resulted in renal dysfunction characterized by elevated serum creatinine levels and histopathological changes in renal tissues. For instance, intraperitoneal administration in male Fischer 344 rats showed marked proximal tubular damage without hepatotoxicity .

StudyModelFindings
Hong et al., 1996Fischer 344 ratsInduced mild renal function impairment; marked proximal tubular damage observed.
Yamazaki et al., 2009Chronic bioassay in ratsDecreased erythrocyte counts and increased methaemoglobin concentrations indicating erythrocyte toxicity.

Cytotoxicity

In vitro assays have demonstrated cytotoxic effects of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol on various cell lines. The compound’s cytotoxicity is often assessed using MTT assays, revealing concentration-dependent inhibition of cell proliferation. Related compounds have shown IC50 values indicating significant antiproliferative activity against cancer cell lines.

CompoundCell LineIC50 (µM)
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenolHepG2 (liver cancer)Data pending
Similar CompoundsVariousRanges from 1.30 to 17.25 µM

The biological activity of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol may be attributed to its ability to interact with specific biological receptors and enzymes. Structural modifications, such as the positioning of chlorine atoms on the aromatic ring, can significantly influence the compound's binding affinity and metabolic pathways .

Case Studies

Several studies have explored the biological implications of chlorinated phenolic compounds:

  • Nephrotoxicity Assessment : A study conducted by IARC reported that exposure to chlorinated phenols resulted in significant nephrotoxic effects in rodent models, highlighting the potential risks associated with similar compounds .
  • Cancer Studies : In chronic bioassays, administration of related compounds led to an increased incidence of squamous cell carcinomas in the forestomach of treated rats, suggesting a potential carcinogenic effect linked to structural analogs .
  • Cytotoxicity in Cancer Research : Recent investigations into structurally similar compounds have revealed their potential as HDAC inhibitors with significant antiproliferative effects on solid tumors .

Q & A

Q. What are the established synthetic routes for preparing 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a ketone derivative (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol at room temperature for 48 hours.
  • Step 2 : Reduction of the intermediate using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/ethanol (1:1 v/v) mixture at 273 K. Purification involves thin-layer silica-gel chromatography with chloroform as the eluent, yielding a colorless solid (83.5% yield) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : At 298 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELXL software (via full-matrix least-squares methods) achieves an R factor of 0.035 and data-to-parameter ratio of 15.8.
  • Conformational analysis : Intramolecular O–H⋯N hydrogen bonds (2.647 Å) stabilize the structure, and dihedral angles between aromatic rings (e.g., 33.18°) are quantified .

Q. What spectroscopic methods are used for characterization?

  • FTIR/FT-Raman : Analyze vibrational modes (e.g., O–H stretch at ~3200 cm⁻¹, C–Cl stretch at ~750 cm⁻¹).
  • UV-Vis spectroscopy : Determine dissociation constants (pKa) under varying temperatures (25–175°C) using a high-pressure cell. For chlorophenols, pKa increases with temperature but peaks at ~125°C for 2-/3-chlorophenol derivatives .
  • NMR : Confirm stereochemistry and purity via ¹H/¹³C signals (e.g., cyclopropyl or dimethylpropyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Conformational analysis : Use quantum chemical calculations (e.g., B3LYP/6-311++G** basis sets) to model intramolecular hydrogen bonding and compare with FTIR/SC-XRD data.
  • Error sources : Check for solvent effects in experimental setups or basis set limitations in computational models. For example, discrepancies in O–H bond lengths >0.05 Å suggest revisiting DFT parameters .

Q. What are the environmental degradation pathways of this compound under aerobic conditions?

  • Microbial degradation : Pseudomonas putida CP1 metabolizes chlorophenols via an ortho-cleavage pathway. Key steps:
    • Substrate concentration thresholds: ≤1.56 mM for 2-/3-chlorophenol; ≤2.34 mM for 4-chlorophenol.
    • Monitoring: Cell aggregation occurs at higher concentrations (>0.78 mM), reducing biomass yield.
    • Metabolites: Chlorocatechols are intermediates, detectable via HPLC-MS .

Q. How does intramolecular hydrogen bonding influence catalytic activity in asymmetric synthesis?

  • Stabilization : The O–H⋯N hydrogen bond (2.647 Å) rigidifies the chiral center (C7/C10), enhancing enantioselectivity.
  • Reactivity : Stronger H-bonds reduce nucleophilicity at N1, requiring Lewis acid co-catalysts (e.g., Zn²⁺) for reactions like asymmetric aldol condensation .

Q. How do temperature and pH affect the compound’s stability in aqueous solutions?

  • pH dependence : Optimal stability at pH 7.8 (near physiological conditions). Acidic conditions protonate the amine group, reducing solubility.
  • Thermal effects : Dissociation constants (Ka) increase linearly with temperature for 4-chlorophenol derivatives but show non-linear trends for 2-/3-isomers due to entropy-enthalpy trade-offs .

Q. What methodological considerations are critical for designing toxicity studies?

  • OECD guidelines : Conduct 28-day dermal toxicity tests with histopathology (e.g., skin irritation, organ weights).
  • Metabolism tracking : Use isotope-labeled analogs (e.g., ¹⁴C) to study absorption/excretion.
  • Reproductive toxicity : Monitor teratogenicity in zebrafish embryos or in vitro placental barrier models .

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